Product packaging for 4-Amino-3-fluoropicolinonitrile(Cat. No.:)

4-Amino-3-fluoropicolinonitrile

Cat. No.: B12870694
M. Wt: 137.11 g/mol
InChI Key: AACHLDPMNHJVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Modern Organic Synthesis

The incorporation of fluorine into organic molecules, particularly into aromatic systems like pyridine, has become a pivotal strategy in medicinal chemistry and materials science. nih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's physical, chemical, and biological properties. ontosight.ai In the context of pyridine derivatives, fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, which are all critical factors in drug design. uni-muenster.deresearchgate.net

Fluorinated pyridines are integral components in a wide array of pharmaceuticals and agrochemicals. uni-muenster.de The precise placement of fluorine on the pyridine ring is crucial, as different isomers can exhibit vastly different biological activities. For instance, methods for the site-selective introduction of fluorinated groups, such as the difluoromethyl group, into pyridines are of great interest to researchers. uni-muenster.de The development of novel fluorination techniques continues to expand the synthetic toolbox available to organic chemists, enabling the creation of new and improved functional molecules. nih.govacs.org

Strategic Role of Amino-Substituted Nitriles as Versatile Building Blocks

Amino-substituted nitriles, often referred to as α-aminonitriles, are highly versatile and valuable building blocks in organic synthesis. researchgate.netuni-mainz.de Their utility stems from the dual reactivity of the amino and nitrile functional groups. These compounds can participate in a wide range of chemical transformations, making them key intermediates in the synthesis of diverse molecular architectures, including heterocycles, amino acids, and natural products. researchgate.netuni-mainz.depsu.edu

The Strecker reaction, a classic method for synthesizing α-aminonitriles, highlights their importance as precursors to amino acids. researchgate.net Furthermore, α-aminonitriles can act as masked iminium ion equivalents, enabling a variety of carbon-carbon bond-forming reactions. psu.edu The development of catalytic and asymmetric methods for the synthesis of aminonitriles has further broadened their applicability, allowing for the stereocontrolled construction of complex chiral molecules. psu.eduresearchgate.net Their ability to be converted into a multitude of other functional groups underscores their strategic importance in the design and execution of synthetic routes. researchgate.net

Historical Context and Evolution of Picolinonitrile Synthesis Methods

The synthesis of picolinonitriles has evolved significantly over time, driven by the need for more efficient and versatile methods. Early approaches often relied on harsh reaction conditions. However, contemporary organic synthesis has seen the development of more sophisticated and milder techniques.

One common strategy involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring with a cyanide source. The development of palladium-catalyzed cross-coupling reactions, like the Sonogashira coupling, has provided a powerful tool for the synthesis of substituted picolinonitriles. soton.ac.uk These methods offer high functional group tolerance and allow for the precise introduction of various substituents onto the picolinonitrile scaffold.

Interactive Data Table: Properties of 4-Amino-3-fluoropicolinonitrile

PropertyValue
Molecular Formula C6H4FN3
Molecular Weight 137.12 g/mol
CAS Number 1784406-14-9
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4FN3 B12870694 4-Amino-3-fluoropicolinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

4-amino-3-fluoropyridine-2-carbonitrile

InChI

InChI=1S/C6H4FN3/c7-6-4(9)1-2-10-5(6)3-8/h1-2H,(H2,9,10)

InChI Key

AACHLDPMNHJVRM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)F)C#N

Origin of Product

United States

Chemical Reactivity and Transformations of 4 Amino 3 Fluoropicolinonitrile

Reactivity of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in 4-amino-3-fluoropicolinonitrile is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity is central to its conversion into other functional groups.

Nucleophilic Addition Reactions

The nitrile group readily undergoes nucleophilic addition. numberanalytics.com For instance, organometallic reagents like Grignard and organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.com Similarly, reduction with strong reducing agents such as lithium aluminum hydride (LiAlH4) results in the formation of primary amines through the addition of two hydride ions, followed by an aqueous workup. libretexts.orglibretexts.org A milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can partially reduce the nitrile to an aldehyde. libretexts.orgpressbooks.pub

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives. numberanalytics.comchemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate. chemistrysteps.comlibretexts.orgchemistrysteps.com In an acidic medium, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon, facilitating the attack of water to form an imidic acid that tautomerizes to the amide. chemistrysteps.compressbooks.pub This amide can then undergo further hydrolysis to the corresponding carboxylic acid. pressbooks.pub For example, heating 5-(6-ethoxypyrazin-2-yl)-3-fluoropicolinonitrile in concentrated hydrochloric acid leads to the formation of 5-(6-ethoxypyrazin-2-yl)-3-fluoropicolinic acid. google.com Similarly, 4-amino-3,6-dichloro-5-fluoropicolinonitrile can be converted to methyl 4-amino-3,6-dichloro-5-fluoropicolinate by refluxing in a solution of methanol (B129727) and concentrated sulfuric acid. google.com

Table 1: Examples of Nitrile Hydrolysis

Starting Material Reagents and Conditions Product Yield Reference
5-(6-ethoxypyrazin-2-yl)-3-fluoropicolinonitrile conc. HCl, reflux, 1 hr 5-(6-ethoxypyrazin-2-yl)-3-fluoropicolinic acid 88% google.com

Formation of Amidoximes

A significant transformation of the nitrile group is its reaction with hydroxylamine (B1172632) to form amidoximes. researchgate.netsoton.ac.uk This reaction is a cornerstone in the synthesis of various heterocyclic compounds and molecules with medicinal interest. researchgate.netsoton.ac.uk The generation of the amidoxime (B1450833) is typically achieved by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or potassium tert-butoxide, in a suitable solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). soton.ac.ukturkjps.org This process is generally high-yielding and can be performed at room temperature. soton.ac.uk A study demonstrated the synthesis of 6-bromo-3-fluoro-2-pyridinamidoxime in 82% yield from 6-bromo-3-fluoro-2-pyridinecarbonitrile and hydroxylamine hydrochloride with sodium carbonate in ethanol. soton.ac.uk

Reactivity of the Amino Group

The 4-amino group of this compound exhibits nucleophilic character and can participate in various reactions, including protonation, amidation, and sulfonamidation.

Nucleophilic Character and Protonation Behavior

The nitrogen atom of the amino group possesses a lone pair of electrons, making it a nucleophilic center. libretexts.org The nucleophilicity of amines generally correlates with their basicity; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. masterorganicchemistry.com The protonation state significantly impacts nucleophilicity, with the neutral amine being a much stronger nucleophile than its protonated ammonium (B1175870) form. libretexts.org In the context of 2-aminothiazole (B372263) derivatives, the amino group has been shown to act as a nucleophile in reactions with strong electrophiles. cu.edu.eg The pKa values of amino acids, which contain primary amino groups, vary, but their nucleophilic reactivities are often comparable. rsc.org

Amidation and Sulfonamidation Reactions

The nucleophilic amino group can be acylated to form amides or sulfonylated to form sulfonamides. These transformations are standard procedures in organic synthesis. google.comgoogleapis.comgoogleapis.com For instance, the reaction of an amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base yields the corresponding amide. Similarly, reaction with a sulfonyl chloride provides a sulfonamide. These reactions allow for the further functionalization of the this compound scaffold.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-amino-3-fluoropicolinic acid
5-(6-ethoxypyrazin-2-yl)-3-fluoropicolinonitrile
5-(6-ethoxypyrazin-2-yl)-3-fluoropicolinic acid
4-amino-3,6-dichloro-5-fluoropicolinonitrile
Methyl 4-amino-3,6-dichloro-5-fluoropicolinate
6-bromo-3-fluoro-2-pyridinecarbonitrile
6-bromo-3-fluoro-2-pyridinamidoxime
2-aminothiazole
Lithium aluminum hydride
Diisobutylaluminium hydride
Hydroxylamine hydrochloride
Sodium carbonate
Potassium tert-butoxide
Sulfuric acid
Methanol
Hydrochloric acid
Ethanol

Reactivity of the Fluoro-Substituent

The fluorine atom at the 3-position is a key feature of the molecule, and its reactivity is dominated by nucleophilic aromatic substitution, a characteristic reaction of halogenated, electron-deficient aromatic systems.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, particularly for halo-substituted pyridines. acs.orgorgsyn.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. core.ac.ukyoutube.com The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and thus facilitating the reaction. youtube.commasterorganicchemistry.com

In this compound, the pyridine nitrogen and the nitrile group are strong electron-withdrawing groups that activate the ring towards nucleophilic attack. The fluorine atom is an excellent leaving group in SNAr reactions, often being more reactive than other halogens in this context. nih.gov A wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can displace the fluoride (B91410) ion. acs.orgresearchgate.net

For example, reaction with an alkoxide (e.g., sodium methoxide) would yield a 3-alkoxy derivative. Similarly, reaction with an amine would lead to a diaminopyridine derivative. The conditions for these reactions are often mild, a testament to the high reactivity of 2-fluoropyridines in SNAr processes. acs.orgorgsyn.org

Table 2: Examples of SNAr Reactions on a Fluorinated Pyridine Scaffold

NucleophileReagent ExampleProduct Type
Oxygen-based Sodium methoxide (B1231860) (NaOMe)3-Methoxy-4-aminopicolinonitrile
Nitrogen-based Ammonia (NH₃), primary/secondary amines3,4-Diaminopicolinonitrile derivatives
Sulfur-based Sodium thiophenoxide (NaSPh)4-Amino-3-(phenylthio)picolinonitrile

The fluoro substituent can be replaced by other halogens through a halogen exchange reaction. For instance, treatment with a chloride source, such as lithium chloride (LiCl), in a polar aprotic solvent like DMSO at elevated temperatures can substitute the fluorine with chlorine. researchgate.net This type of reaction is often an equilibrium process, and the outcome can be controlled by the reaction conditions and the relative nucleophilicity and leaving group ability of the halogens involved.

Functional group interconversion refers to the transformation of one functional group into another. wikipedia.orgorganic-chemistry.orgyoutube.com In the context of the fluoro group, this primarily involves its replacement via SNAr reactions as described above, which effectively converts the C-F bond into a C-O, C-N, or C-S bond, thereby introducing new functionalities into the molecule. wikipedia.org

Redox Transformations of the Picolinonitrile Scaffold

The picolinonitrile scaffold can undergo reduction reactions, with the nitrile group being the most susceptible to this transformation.

The nitrile group (-C≡N) can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. libretexts.orgorganic-chemistry.org This transformation is valuable for introducing a flexible aminomethyl side chain, which can be a key structural motif in pharmacologically active compounds.

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org The reaction is typically carried out at elevated temperature and pressure. libretexts.orggoogle.com

Chemical Reduction: Powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. libretexts.org The reaction is usually performed in an ethereal solvent like diethyl ether or THF, followed by an acidic workup to protonate the resulting amine. libretexts.org Other borane-based reagents can also be employed. organic-chemistry.org

The reduction of the nitrile in this compound would yield 4-amino-3-fluoro-2-(aminomethyl)pyridine. Care must be taken in choosing the reducing agent and conditions to avoid potential side reactions, such as the reduction of the pyridine ring or hydrogenolysis of the C-F bond, although the latter is generally robust.

Table 3: Common Reagents for Nitrile Reduction

ReagentType of ReductionTypical Conditions
H₂/Pd, Pt, or Ni Catalytic HydrogenationElevated temperature and pressure
Lithium Aluminum Hydride (LiAlH₄) Chemical ReductionEthereal solvent, followed by acidic workup
Ammonia Borane (H₃NBH₃) Chemical ReductionThermal conditions

Oxidative Pathways

The oxidation of aminopyridines, such as this compound, can lead to various products depending on the oxidizing agent and reaction conditions. A common transformation is the oxidation of the amino group. For instance, aminopyridines can be oxidized to the corresponding nitropyridines. acs.orgacs.org This reaction has been successfully applied to various aminopyridines using a potent oxidizing mixture of 30% hydrogen peroxide in fuming sulfuric acid, affording yields between 55% and 75%. acs.org While this specific method has been reported for 2- and 4-aminopyridine (B3432731) and 2-amino-5-bromopyridine, the principle can be extended to other substituted aminopyridines like this compound. acs.org

Another oxidative pathway involves the formation of azoxy compounds. The oxidation of 3-aminopyridine (B143674) with peroxomonophosphoric acid has been shown to produce 3,3′-azoxypyridine. oup.com This reaction follows second-order kinetics, being first order in both the aminopyridine and the oxidizing agent. oup.com

Furthermore, the pyridine nitrogen itself can be oxidized to form an N-oxide. This transformation is typically achieved using reagents like peroxy acids (e.g., m-CPBA), hydrogen peroxide, or urea-hydrogen peroxide adduct. organic-chemistry.orgliverpool.ac.uk The resulting pyridine N-oxides are versatile intermediates in organic synthesis. For instance, the N-oxidation of 5-fluoropicolinonitrile has been documented as a step in the synthesis of more complex molecules. d-nb.info This suggests that the nitrogen atom in the pyridine ring of this compound is also susceptible to oxidation, which could be a key step in its further functionalization.

Advanced oxidation processes, such as those involving Fenton and photo-Fenton reagents, have been employed for the degradation of aminopyridines in aqueous media. researchgate.net These methods utilize highly reactive hydroxyl radicals to break down the aromatic ring structure.

The table below summarizes various oxidative transformations applicable to aminopyridine derivatives.

Oxidizing AgentProduct TypeReference
30% H₂O₂ in fuming H₂SO₄Nitropyridine acs.org
Peroxomonophosphoric acidAzoxypyridine oup.com
Peroxy acids (e.g., m-CPBA)N-oxide organic-chemistry.org
Fenton reagent (Fe²⁺/H₂O₂)Degradation products researchgate.net

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—the amino group, the fluorine atom, the nitrile group, and the pyridine ring itself—makes the study of its chemo- and regioselectivity crucial for its synthetic applications.

Selective Functionalization in the Presence of Multiple Reactive Sites

The pyridine ring in this compound is electron-deficient, which influences the reactivity of its substituents. The fluorine atom at the 3-position and the nitrile group at the 2-position are electron-withdrawing, further affecting the electron distribution in the ring.

In nucleophilic aromatic substitution reactions, the positions ortho and para to the ring nitrogen are generally activated. However, the existing substituents play a significant role in directing incoming nucleophiles. For instance, in the synthesis of isothiazolo[4,5-b]pyridines, a commercially available 5-bromo-3-fluoropicolinonitrile was used as the starting material to ensure selectivity during nucleophilic aromatic substitution. cas.cz This highlights that the inherent reactivity of the positions on the pyridine ring can be modulated by the existing substituents to achieve regioselective functionalization.

The amino group at the 4-position is a strong activating group and can direct electrophilic substitution. However, under strongly acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack.

The nitrile group can undergo hydrolysis to a carboxylic acid or an amide, or it can be reduced to an amine. The choice of reagents and reaction conditions determines the outcome of the transformation, allowing for selective functionalization.

The table below illustrates the potential for selective reactions at different sites of a substituted picolinonitrile.

Reactive SiteType of ReactionPotential Product
Fluoro groupNucleophilic Aromatic SubstitutionAlkoxy-, Aryloxy-, or Amino-substituted picolinonitrile
Amino groupDiazotization followed by substitutionHalo- or Hydroxy-picolinonitrile
Nitrile groupHydrolysisPicolinamide or Picolinic acid
Pyridine NitrogenN-oxidationPicolinonitrile N-oxide

Tautomerism and its Impact on Reactivity

This compound can theoretically exist in two tautomeric forms: the amino form and the imino form. The equilibrium between these two forms can have a significant impact on the compound's reactivity.

For 4-aminopyridine and its derivatives, extensive studies have shown that the amino form is the predominant tautomer in solution. chimia.ch This is attributed to the greater aromatic character of the amino form compared to the imino form. chimia.ch The stability of the amino tautomer is a key factor in its chemical behavior.

The predominance of the amino form means that reactions will primarily occur involving this tautomer. For example, the amino group can act as a nucleophile in reactions such as acylation or alkylation. In contrast, the imino tautomer, if present in a significant amount, could exhibit different reactivity, with the imine nitrogen being nucleophilic.

In the case of protonation, such as in acidic media, or upon N-alkylation, the situation can change. Studies on aminonicotinic acid derivatives have shown that while the free bases exist in the amino form, their hydrochlorides and 1-substituted pyridinium (B92312) derivatives exist in the imino form. cas.cz This shift in tautomeric equilibrium upon protonation or quaternization of the ring nitrogen significantly alters the electronic properties and reactivity of the molecule. For instance, the formation of the imino form in the protonated species would make the exocyclic nitrogen less nucleophilic and the ring even more electron-deficient.

The potential tautomeric equilibrium of this compound is depicted below:

Amino Form <=> Imino Form

Understanding this tautomeric behavior is essential for predicting the compound's reactivity in different chemical environments. For instance, reactions carried out under neutral or basic conditions would primarily involve the amino tautomer, while reactions in acidic conditions would likely proceed through the protonated imino form.

Theoretical and Computational Investigations of 4 Amino 3 Fluoropicolinonitrile

Advanced Computational Techniques in Chemical Research

Chemoinformatics and Machine Learning for Reaction Prediction

The field of chemical synthesis is increasingly benefiting from the application of chemoinformatics and machine learning (ML). These data-driven approaches leverage vast repositories of known chemical reactions to predict the outcomes of new transformations, suggest retrosynthetic pathways, and optimize reaction conditions. nih.govnih.gov For a target molecule like 4-Amino-3-fluoropicolinonitrile, these tools can be instrumental in navigating the complex landscape of possible reactions.

Machine learning models for reaction prediction are typically trained on large datasets of chemical reactions, such as those from the United States Patent and Trademark Office (USPTO), Reaxys, and SciFinder databases. nih.gov These models learn the underlying patterns of chemical reactivity, enabling them to predict the products of a given set of reactants and reagents. The general workflow of such a prediction model is outlined below.

StepDescription
1. Representation Molecules are converted into machine-readable formats, such as SMILES (Simplified Molecular-Input Line-Entry System) or molecular graphs.
2. Model Training A machine learning algorithm, often a neural network, is trained on a large dataset of known reactions to learn the correlation between reactants and products. nih.govacs.org
3. Prediction Given a new set of reactants, the trained model predicts the most likely product(s).
4. Validation The predicted reactions can be further evaluated using quantum mechanical calculations or validated experimentally.

One of the key challenges in reaction prediction is the vastness of chemical space. Machine learning models address this by learning generalized rules of reactivity, which can then be applied to new and previously unseen molecules. acs.org For fluorinated picolinonitriles, an ML model could be trained on a dataset of reactions involving similar scaffolds to predict potential transformations of the amino, fluoro, and nitrile functional groups on the pyridine (B92270) ring. For instance, an ML model could predict the likelihood of nucleophilic aromatic substitution at different positions of the ring under various conditions.

Furthermore, machine learning can be combined with human-curated chemical knowledge to create powerful synthesis planning tools. acs.org Programs like Synthia (formerly Chematica) integrate extensive databases of reaction rules with machine learning algorithms to propose viable synthetic routes to complex molecules. acs.org Such a hybrid approach can be particularly useful for identifying non-obvious or rarely used reactions that might be effective for synthesizing derivatives of this compound. acs.org

In Silico Screening for Novel Reaction Pathways

In silico screening involves the use of computational methods to explore potential reaction pathways and identify promising candidates for experimental investigation. This approach can save significant time and resources by focusing laboratory efforts on the most viable routes. For this compound, in silico screening can be used to explore its reactivity and discover novel transformations.

A common technique used in in silico screening is Density Functional Theory (DFT), a quantum mechanical method that can calculate the energies of molecules and transition states. beilstein-journals.orgchemrxiv.orgdiva-portal.org By mapping out the potential energy surface of a reaction, DFT can determine the activation barriers and reaction energies, providing a quantitative measure of a reaction's feasibility. diva-portal.org

For example, a DFT study on the related compound 5-Fluoro-4-(trifluoromethyl)picolinonitrile could be used to model the transition states and identify the energy barriers for various synthetic steps. This information can then be used to predict the optimal reaction conditions, such as temperature and solvent, to maximize the yield of the desired product. The table below illustrates how DFT calculations can be applied to investigate a hypothetical reaction of this compound.

Computational MethodApplication to this compoundResearch Goal
Density Functional Theory (DFT) Calculate the energy profile of a potential nucleophilic aromatic substitution reaction.Determine the regioselectivity and feasibility of the reaction. beilstein-journals.orgchemrxiv.org
Time-Dependent DFT (TD-DFT) Simulate the UV-vis spectrum of the molecule and its reaction intermediates.Understand the electronic properties and identify potential photocatalytic pathways. chemrxiv.org
Periodic DFT Model the intermolecular interactions in the crystalline state.Investigate how crystal packing might influence solid-state reactivity. rsc.org

In addition to DFT, chemoinformatics tools can be used to predict reaction sites and screen for potential reactants. By analyzing the electronic properties of this compound, such as its electrostatic potential map, it is possible to identify the most likely sites for electrophilic or nucleophilic attack. This information can then be used to screen virtual libraries of reagents to find those that are most likely to react in a desired manner.

The synthesis of the drug olutasidenib, for instance, involves the N-oxidation of 5-fluoropicolinonitrile. researchgate.net A computational study of this reaction pathway could provide valuable insights into the mechanism and guide the optimization of the synthesis of related compounds, including derivatives of this compound.

While direct computational studies on this compound are not extensively reported in the literature, the methodologies described above, applied to analogous systems, demonstrate the immense potential of theoretical and computational chemistry to guide the synthesis and explore the reactivity of this and other novel chemical entities.

Building Block for Complex Heterocyclic Scaffolds

The structure of this compound, featuring a reactive nitrile group and an amino group on a fluorinated pyridine core, positions it as a key starting material for synthesizing various fused heterocyclic systems. The electron-withdrawing nature of the fluorine atom and the nitrile group influences the reactivity of the pyridine ring, making it amenable to specific cyclization and condensation reactions.

The amino and nitrile groups of this compound are suitably positioned to participate in cyclization reactions to form pyridine-fused heterocycles. For instance, reactions with appropriate bifunctional reagents can lead to the formation of pyrido[4,3-d]pyrimidine (B1258125) or other related systems. The synthesis of such fused systems is a common strategy in the development of novel compounds with potential biological activity. While specific examples detailing the use of this compound are not extensively documented, the general reactivity pattern of aminonitriles suggests its utility in constructing these complex scaffolds.

The synthesis of pyrimidine (B1678525) derivatives is a significant area of research due to their wide range of pharmaceutical applications. Aminonitriles are known precursors for the construction of aminopyrimidine rings through condensation reactions with reagents like amidines or guanidine. Although direct literature on this compound for this purpose is limited, related compounds such as 4-aminonicotinonitrile (B111998) have been successfully used to synthesize fused 4-aminopyrimidine (B60600) derivatives through cycloaddition reactions with formamide, urea, or thiourea. This suggests a viable synthetic route for creating novel fluorinated pyrimidine-containing molecules from this compound. The synthesis of fluorinated pyrimidines is of particular interest as the fluorine atom can enhance metabolic stability and binding affinity of the final compound.

Polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogs (N-PAHs) are compounds with two or more fused aromatic rings. The synthesis of N-PAHs is relevant in materials science and medicinal chemistry. Starting materials like this compound can potentially be used to construct such systems. The formation of these complex structures often involves multi-step synthetic sequences, where the initial pyridine ring serves as a foundation for building additional fused rings. The presence of the amino and nitrile groups provides handles for annulation reactions, which are key steps in the formation of polycyclic systems.

Precursor in Medicinal Chemistry Research

In medicinal chemistry, the introduction of fluorine into a molecule is a widely used strategy to modulate its physicochemical and pharmacological properties. This compound serves as a valuable fluorinated building block for the synthesis of novel drug candidates.

The selective incorporation of fluorine can enhance metabolic stability, membrane permeability, and binding affinity of a drug to its target. This compound provides a pre-fluorinated pyridine scaffold, which can be elaborated into more complex molecules. For example, it can be used to synthesize fluorinated analogs of known bioactive compounds to improve their therapeutic profile. The synthesis of 3-fluoro-4-aminopyridine, a related compound, has been explored for applications in imaging demyelination in multiple sclerosis, highlighting the importance of such fluorinated pyridine structures in pharmaceutical research.

The design of enzyme inhibitors and receptor ligands is a cornerstone of drug discovery. Specific heterocyclic scaffolds often form the core of these molecules, providing the necessary framework for interaction with biological targets. The 4-aminopyridine (B3432731) moiety is a known pharmacophore that can be found in various inhibitors. While direct examples using this compound are not prevalent, similar structures like 4-amino and 4-ureido pyridazinones have been investigated as scaffolds for fatty acid-binding protein 4 (FABP4) inhibitors. The unique electronic properties conferred by the fluorine and nitrile groups in this compound could be exploited in the rational design of new inhibitors with improved potency and selectivity. The nitrile group, in particular, is a versatile functional group in drug design, capable of participating in key binding interactions or serving as a bioisostere for other functional groups.

This compound: A Versatile Intermediate in Chemical Synthesis and Materials Science

Introduction

This compound is a substituted pyridine derivative whose unique arrangement of functional groups—an amino group, a fluorine atom, and a nitrile group on a picoline framework—renders it a highly valuable intermediate in various chemical sectors. Its structural features, including the electron-donating amino group and the electron-withdrawing fluorine and nitrile substituents, create a distinct electronic profile that is leveraged in the synthesis of complex molecules. This article explores the specific applications of this compound as a synthetic intermediate, with a focus on its role in modulating physicochemical properties, its use in advanced materials science, its utility in agrochemical development, and its potential in analytical derivatization.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-Amino-3-fluoropicolinonitrile in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE) including gloves, lab coats, and eye protection. In case of inhalation, immediately move the affected individual to fresh air and seek medical attention if symptoms persist. Consult safety data sheets (SDS) for hazard-specific first aid measures and ensure proper ventilation in the workspace .

Q. What synthetic routes are typically used to prepare this compound?

  • Methodological Answer : Common methods include nucleophilic substitution reactions on fluorinated pyridine precursors, followed by nitrile functionalization. For example, substituting a halogen atom (e.g., chlorine) in 3-fluoropicolinonitrile derivatives with an amine group under controlled pH and temperature conditions. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Use 1^1H NMR and 13^{13}C NMR to verify aromatic proton environments and nitrile/amine functional groups. IR spectroscopy can confirm the presence of C≡N stretches (~2200 cm1^{-1}) and NH2_2 vibrations. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include solubility in polar aprotic solvents (e.g., DMF, DMSO), melting point (estimated via DSC), and stability under acidic/basic conditions. These parameters guide solvent selection, reaction temperatures, and storage conditions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Perform comparative analysis with structurally similar compounds (e.g., 3-fluoro-4-aminophenol derivatives) to identify anomalous peaks. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate findings with computational chemistry tools (e.g., DFT simulations) to predict spectral patterns .

Q. What frameworks (e.g., PICO(T)) are suitable for designing bioactivity studies on this compound?

  • Methodological Answer : Apply the PICO(T) framework to define:

  • Population : Target biological systems (e.g., enzyme receptors).
  • Intervention : Compound concentration/dosage.
  • Comparison : Benchmark against known inhibitors or fluorinated analogs.
  • Outcome : Measured bioactivity (e.g., IC50_{50}).
  • Time : Duration of exposure.
    This structure ensures focused hypothesis testing and reproducibility .

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock) to simulate interactions between the compound and nucleophiles. Calculate Fukui indices to identify electrophilic centers. Validate predictions with kinetic studies under varying temperatures and solvent polarities .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound intermediates?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables like catalyst loading, solvent polarity, and reaction time. Use in-situ IR or Raman spectroscopy to monitor intermediate formation. Purify intermediates via column chromatography or recrystallization to minimize side reactions .

Q. How can researchers balance open data sharing with ethical considerations in studies on novel fluorinated compounds?

  • Methodological Answer : Anonymize datasets containing sensitive synthesis protocols before depositing them in repositories like PubChem. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) while restricting access to proprietary methodologies. Consult institutional review boards (IRBs) for guidance on data governance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.